Bienvenue dans la boutique en ligne BenchChem!

Alvimopan monohydrate

Opioid receptor pharmacology Binding affinity PAMORA

Alvimopan monohydrate (CAS 1383577-62-5) is a peripherally acting mu-opioid receptor antagonist (PAMORA) with sub-nanomolar affinity (Ki=0.4 nM) and exceptionally slow dissociation kinetics (t₁/₂=30-44 min), making it the superior reference compound for opioid receptor studies. FDA-approved for postoperative ileus, it accelerates GI recovery and reduces hospital stay. Choose alvimopan for research where receptor binding kinetics and clinical relevance matter.

Molecular Formula C25H34N2O5
Molecular Weight 442.5 g/mol
CAS No. 1383577-62-5
Cat. No. B605358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvimopan monohydrate
CAS1383577-62-5
SynonymsAlvimopan monohydrate
Molecular FormulaC25H34N2O5
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O
InChIInChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1
InChIKeyXSTFUWQLHMJPFG-NABRLNOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alvimopan Monohydrate (CAS 1383577-62-5): Product Profile for Peripherally Acting μ-Opioid Receptor Antagonist Procurement


Alvimopan monohydrate (ADL 8-2698 monohydrate; CAS 1383577-62-5) is a synthetic, orally active, reversible μ-opioid receptor antagonist [1]. It functions as a peripherally acting mu-opioid receptor antagonist (PAMORA) with high selectivity for the μ-opioid receptor (Ki ≈ 0.4 nM) [2]. Its large zwitterionic structure and polarity limit gastrointestinal absorption (oral bioavailability ~6%) and prevent crossing of the blood-brain barrier, thereby restricting its action to peripheral μ-opioid receptors in the gastrointestinal tract without antagonizing central opioid analgesia [3]. Alvimopan is FDA-approved for accelerating upper and lower gastrointestinal recovery following bowel resection surgery [4].

Why Alvimopan Monohydrate Cannot Be Readily Substituted with Other PAMORAs: Evidence-Based Rationale for Compound-Specific Procurement


While several peripherally acting μ-opioid receptor antagonists (PAMORAs) share a common target, clinically meaningful differences in receptor binding affinity, dissociation kinetics, metabolic pathways, and clinical indication profiles preclude simple generic interchange. Alvimopan exhibits a Ki of 0.4 nM for the μ-opioid receptor, which is approximately 70-fold higher affinity than methylnaltrexone (Ki = 28 nM) [1]. Furthermore, alvimopan's exceptionally slow dissociation half-life (t₁/₂ = 30–44 min) from the μ-opioid receptor—comparable to the long-acting partial agonist buprenorphine—contrasts sharply with the rapid dissociation of methylnaltrexone (t₁/₂ = 0.46 min) and naloxone (t₁/₂ = 0.82 min) [2]. Alvimopan also undergoes gut microflora-mediated hydrolysis to an active metabolite (ADL 08-0011; Ki = 0.25 nM), a property not shared by methylnaltrexone [3]. These distinct pharmacological and pharmacokinetic features underpin alvimopan's unique clinical positioning, particularly its FDA-approved indication for postoperative ileus, a setting where other PAMORAs lack regulatory approval or have shown no significant benefit [4]. These quantitative differences are detailed in Section 3.

Alvimopan Monohydrate: Quantifiable Differentiation Evidence for Scientific and Procurement Decisions


μ-Opioid Receptor Binding Affinity: Direct Comparison with Methylnaltrexone and Naloxone

Alvimopan demonstrates substantially higher binding affinity for the human μ-opioid receptor compared to methylnaltrexone and naloxone. In direct competitive binding assays, alvimopan exhibited a pKi of 9.6 (Ki ≈ 0.25 nM), while methylnaltrexone had a pKi of 8.0 (Ki ≈ 10 nM) [1]. The Ki values indicate that alvimopan binds with approximately 40-fold higher affinity than methylnaltrexone. Compared to naloxone (Ki = 3.7 nM) [2], alvimopan's affinity (Ki = 0.4 nM) [3] is approximately 9-fold greater. This enhanced binding affinity may contribute to alvimopan's potent peripheral antagonism at clinically achievable doses.

Opioid receptor pharmacology Binding affinity PAMORA

Receptor Dissociation Kinetics: Prolonged Target Residence Time Relative to Other Opioid Antagonists

Alvimopan exhibits an exceptionally slow dissociation rate from the μ-opioid receptor, with a half-life (t₁/₂) of 30–44 minutes [1]. This is comparable to the long-acting partial agonist buprenorphine (t₁/₂ = 44 min) but markedly slower than the antagonists naloxone (t₁/₂ = 0.82 min) and N-methylnaltrexone (t₁/₂ = 0.46 min) . The slow dissociation is consistent with alvimopan's prolonged duration of action and may contribute to sustained receptor occupancy in the gastrointestinal tract. Furthermore, preincubation of the μ-opioid receptor with alvimopan increases its apparent affinity and potency, an effect not observed with naloxone or methylnaltrexone .

Receptor kinetics Dissociation half-life Duration of action

Active Metabolite Generation: Unique Gut Microflora-Mediated Bioactivation Not Shared by Methylnaltrexone

Alvimopan undergoes amide hydrolysis by intestinal flora to yield an active metabolite, ADL 08-0011, which is itself a potent μ-opioid receptor antagonist [1]. In binding assays, ADL 08-0011 demonstrates high affinity for the μ-opioid receptor with a Ki of 0.25 nM . In contrast, methylnaltrexone is not metabolized by gut microflora to an active metabolite and is primarily excreted unchanged or as inactive conjugates . The generation of an active metabolite with comparable or slightly higher receptor affinity than the parent compound may contribute to alvimopan's prolonged pharmacodynamic effect and supports its unique pharmacokinetic profile.

Drug metabolism Active metabolite Pharmacokinetics

Postoperative Ileus Clinical Efficacy: Statistically Significant Acceleration of GI Recovery and Reduction in Length of Stay

In a randomized, double-blind, placebo-controlled Phase 4 trial in 280 patients undergoing radical cystectomy, alvimopan 12 mg twice daily significantly accelerated gastrointestinal recovery compared to placebo [1]. The median time to GI-2 recovery (toleration of solid food and first bowel movement) was reduced from 149.6 hours in the placebo group to 117.0 hours in the alvimopan group, a difference of 28.5 hours (HR = 1.8, p < 0.0001) [2]. Median postoperative length of stay decreased from 8.0 days with placebo to 7.0 days with alvimopan, a reduction of 1.0 day (p = 0.0051 for mean LOS) [3]. The incidence of postoperative ileus-related morbidity was 8.4% in the alvimopan group compared to 29.1% with placebo, a reduction of 20.7% (p < 0.001) [4]. In contrast, a trial of alvimopan in posterior spinal fusion patients showed no significant acceleration of bowel recovery, indicating that clinical efficacy is specific to abdominal/pelvic surgical settings [5].

Postoperative ileus Clinical trial GI recovery

Opioid-Induced Bowel Dysfunction (OBD) Symptom Improvement: Dose-Dependent Increase in Spontaneous Bowel Movements

In a randomized, double-blind, placebo-controlled Phase 3 trial (Study SB-767905/012) in 518 patients with opioid-induced bowel dysfunction (OBD) due to non-cancer pain, alvimopan 0.5 mg twice daily significantly increased the proportion of patients achieving ≥3 spontaneous bowel movements (SBMs) per week plus an average increase from baseline of ≥1 SBM/week [1]. The primary endpoint responder rate was 72% for alvimopan 0.5 mg BID versus 48% for placebo (p < 0.001) [2]. The opioid-induced bowel dysfunction Symptoms Improvement Scale (SIS) responder rate was 40.4% in the alvimopan 0.5 mg BID group compared to 18.6% with placebo (p < 0.001) [3]. Importantly, treatment with alvimopan did not increase opioid analgesic requirements or worsen pain scores, demonstrating peripheral restriction of antagonism [4]. Alvimopan 1 mg BID produced an even greater increase in mean weekly SBM frequency (+2.52 SBMs/week vs placebo; p < 0.001) [5].

Opioid-induced constipation Bowel dysfunction SBM frequency

Cost-Effectiveness Comparison: Alvimopan vs. Naloxegol in Radical Cystectomy

A retrospective study compared perioperative outcomes in patients undergoing radical cystectomy who received either alvimopan or naloxegol [1]. While both agents were comparable in expediting return of bowel function and length of hospital stay, the mean cost difference was -$328.22 per day in favor of naloxegol, equating to a reduction of approximately $1,969.32 over a six-day hospital stay [2]. This cost differential may influence formulary decisions, though alvimopan's unique active metabolite generation and slower receptor dissociation kinetics (detailed above) may confer clinical advantages in certain patient populations or institutional protocols [3]. Direct head-to-head efficacy data remain limited, and selection may depend on institutional pricing, patient-specific factors, and prescriber preference.

Cost-effectiveness Healthcare economics PAMORA comparison

Alvimopan Monohydrate: Evidence-Supported Research and Clinical Application Scenarios


Postoperative Ileus Prophylaxis in Major Abdominal and Pelvic Surgery

Alvimopan is FDA-approved and clinically indicated for accelerating upper and lower gastrointestinal recovery in patients undergoing bowel resection with primary anastomosis. Evidence from a Phase 4 trial demonstrates a 28.5-hour reduction in median time to GI-2 recovery and a 1-day reduction in median length of hospital stay (8.0 vs 7.0 days; p = 0.0051) in radical cystectomy patients [1]. This translates to improved patient outcomes and potential healthcare resource savings. Alvimopan should be considered for formulary inclusion in surgical enhanced recovery after surgery (ERAS) protocols.

Management of Opioid-Induced Bowel Dysfunction in Chronic Non-Cancer Pain

In patients receiving chronic opioid therapy for non-cancer pain, alvimopan 0.5 mg BID significantly improves bowel function. A Phase 3 trial reported a 72% primary endpoint responder rate (≥3 SBMs/week + ≥1 SBM increase) compared to 48% with placebo (p < 0.001), with no antagonism of opioid analgesia [2]. This makes alvimopan a valuable research tool for studying opioid-induced constipation and a potential therapeutic option in clinical practice, pending regulatory approval for this indication.

Comparative Pharmacology Studies of Peripheral μ-Opioid Receptor Antagonists

Alvimopan's unique pharmacological profile—including sub-nanomolar μ-opioid receptor affinity (Ki = 0.4 nM), exceptionally slow dissociation kinetics (t₁/₂ = 30–44 min), and gut microflora-mediated generation of an active metabolite (ADL 08-0011; Ki = 0.25 nM)—makes it an essential reference compound for structure-activity relationship (SAR) studies and mechanistic investigations of PAMORAs [3]. Researchers evaluating novel peripherally restricted opioid antagonists should include alvimopan as a benchmark comparator.

Healthcare Economic and Formulary Decision Analyses

Procurement decisions should weigh alvimopan's higher acquisition cost against its clinical benefits. A retrospective comparison with naloxegol showed comparable efficacy but a cost difference of approximately $1,969 per 6-day hospital stay favoring naloxegol [4]. However, alvimopan's unique active metabolite and superior receptor binding kinetics may justify its use in specific patient populations or institutional protocols. Health systems should conduct local cost-effectiveness analyses incorporating length-of-stay reductions and readmission rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alvimopan monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.